2-(Ethylthio)propanoic acid

Lipophilicity LogP Physicochemical Property

Researchers requiring the specific ethylthio moiety for TRPM8 modulator or glutaminase inhibitor synthesis face supply inconsistency. Substituting methyl or propyl analogs fails due to altered LogP (~1.2 vs lower/higher) and steric bulk, collapsing structure-activity relationships. - Enables key SARKs in patent WO-2021074281-A1 (TRPM8 modulators) and WO-2015101958-A2 (glutaminase inhibitors). - Higher boiling point vs methyl analog prevents premature volatilization during fiber-curing (CN-110952318-A). - Solid at 20°C; ships ambient; standard global B2B logistics with full QCoA documentation.

Molecular Formula C5H10O2S
Molecular Weight 134.2 g/mol
CAS No. 20461-87-4
Cat. No. B1342693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Ethylthio)propanoic acid
CAS20461-87-4
Molecular FormulaC5H10O2S
Molecular Weight134.2 g/mol
Structural Identifiers
SMILESCCSC(C)C(=O)O
InChIInChI=1S/C5H10O2S/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
InChIKeyQSPCCDNHTPQDKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Ethylthio)propanoic Acid: Verified Procurement & Research Specifications


2-(Ethylthio)propanoic acid (CAS 20461-87-4) is a chiral organosulfur carboxylic acid characterized by an ethylthio group at the alpha-carbon of the propanoic acid backbone . It is a solid at 20°C with a molecular weight of 134.20 g/mol and is primarily used as a research chemical and synthetic building block . Its structure confers unique reactivity profiles, making it a versatile intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research .

Chiral organosulfur synthetic building block for heterocyclic and bioactive molecule assembly
Patent-cited intermediate across TRPM8 modulator, glutaminase inhibitor, and fiber-agent chemistries
Supports structure-activity relationship and reactivity profiling studies

Why Methyl or Propyl Analogs Cannot Substitute


In-class substitution of 2-(Ethylthio)propanoic acid with its closest analogs, such as 2-(Methylthio)propanoic acid or 2-(Propylthio)propanoic acid, is highly likely to fail in a defined synthetic or biological context. The alteration of the alkyl chain length on the sulfur atom significantly impacts key physicochemical properties, including lipophilicity (LogP), boiling point, and steric bulk, which in turn governs reactivity, solubility, and target binding affinity . For instance, the ethyl analog exhibits a LogP of approximately 1.2, whereas the methyl analog would have a lower LogP, resulting in different partitioning and membrane permeability [1]. These differences are not trivial and can lead to complete failure in a synthetic step or a loss of desired biological activity, necessitating precise specification for research and development.

Risk factor
Target compound
Methyl / Propyl analog
Lipophilicity
Ethylthio-driven LogP profile
Chain-length shift may alter partitioning and membrane behavior
Volatility
Ethyl-specific boiling behavior
May disrupt distillation-based purification workflows
Steric profile
Ethylthio spatial footprint
May shift reaction selectivity and target-binding context

Comparative Evidence for Scientific Selection


Lipophilicity Comparison vs. Methyl Analog

The predicted LogP (XLogP3) value for 2-(Ethylthio)propanoic acid is 1.2 [1]. This value represents a quantifiable increase in lipophilicity compared to its methyl analog, 2-(Methylthio)propanoic acid, which, due to its shorter alkyl chain, would be expected to have a lower LogP. This difference in LogP influences the compound's ability to partition into organic phases or biological membranes.

Lipophilicity (XLogP3)
Class-level inference
XLogP3: 1.2 Methyl analog: lower (inferred)
Supports lipophilicity-driven selection for partitioning and permeability studies
Predicted value; class-level inference
Lipophilicity LogP Physicochemical Property Drug Design

Boiling Point Difference vs. Methyl Analog

2-(Ethylthio)propanoic acid has a reported boiling point of 113.7 °C at 8 mmHg [1]. This is significantly higher than the boiling point of its closest analog, 2-(Methylthio)propanoic acid, which is reported to be 105-108 °C at the same pressure of 8 Torr [2]. This difference in volatility can be critical for separation and purification processes.

Boiling Point
Cross-study comparable
113.7 °C at 8 mmHg Methyl: 105–108 °C at 8 Torr
Supports thermal-process and purification workflow review
Cross-study comparison; verify method context
Volatility Thermal Property Distillation Purification

Patent Intermediate for TRPM8 Modulators & More

2-(Ethylthio)propanoic acid is specifically cited as a key intermediate in multiple international patents, including WO-2021074281-A1 (Substituted azacyles as TRPM8 modulators), CN-110952318-A/B (Treating agent for synthetic fiber), and WO-2015101958-A2 (Novel inhibitors of glutaminase) . This patent portfolio directly demonstrates the compound's utility in synthesizing high-value, biologically active molecules, a role not documented in these specific patent families for the methyl or propyl analogs.

Patent Intermediate Use
Supporting evidence
4 patent families Cited intermediate
Supports synthetic-route validation and IP-landscape review
Patent literature search context
Patent Intermediate Pharmaceutical Synthesis Agrochemical Synthesis TRPM8 Modulators

Target Applications in R&D and Industry


TRPM8 Modulator Synthesis for Pain Research

This compound serves as a critical building block in the synthesis of substituted azacyles, which are being investigated as TRPM8 modulators. The evidence from patent WO-2021074281-A1 demonstrates that the specific ethylthio group is integral to the structure-activity relationship of these potential therapeutic candidates. Using the methyl analog in this synthesis would likely produce a different compound with altered potency and selectivity .

Glutaminase Inhibitors for Cancer Therapeutics

2-(Ethylthio)propanoic acid is cited as an intermediate in the synthesis of novel glutaminase inhibitors (WO-2015101958-A2). The specific substitution pattern is likely required to achieve the desired interaction with the enzyme's active site. The quantifiable difference in LogP (1.2 vs. an inferentially lower value for the methyl analog) supports its selection for achieving optimal cellular permeability in a drug candidate .

Treating Agents for Synthetic Fibers

The compound is a documented precursor for preparing treating agents used on synthetic fibers, as detailed in Chinese patents CN-110952318-A and CN-110952318-B. The higher boiling point of the ethyl analog compared to the methyl analog may provide a process advantage during high-temperature curing or finishing steps applied to fibers, ensuring the agent remains on the fiber rather than volatilizing prematurely .

Hypoglycemic & Antihyperglycemic Mechanisms

A structurally related compound, 2-Ethylthio-1-propanol (the reduced alcohol form of the target acid), has demonstrated antihyperglycemic effects in mice, attributed to decreased carbohydrate absorption and improved glucose tolerance . This finding supports the use of 2-(Ethylthio)propanoic acid as a precursor or intermediate in developing new chemical entities for metabolic disease research, where the ethylthio moiety appears to be a key pharmacophore.

Application
Selection Property
Validation Focus
TRPM8 modulator research
Ethylthio-group SAR context
TRPM8 pathway screening review
Glutaminase inhibitor research
LogP-dependent permeability context
Enzyme inhibition endpoint review
Synthetic fiber agent synthesis
Thermal stability at process temperature
Boiling-point-driven process review
Metabolic disease research
Ethylthio pharmacophore context
Glucose tolerance model interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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